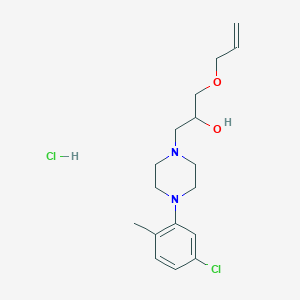

1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound featuring unique structural elements, including an allyloxy group, a chloro-methyl substituted phenyl ring, and a piperazine moiety. This compound is of significant interest in both chemical and pharmaceutical research due to its potential biological activities and synthetic versatility.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2.ClH/c1-3-10-22-13-16(21)12-19-6-8-20(9-7-19)17-11-15(18)5-4-14(17)2;/h3-5,11,16,21H,1,6-10,12-13H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDVBAHLLILFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC=C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. Here's an outline of a general synthetic route:

Preparation of Starting Materials: : Starting with the synthesis of the piperazine derivative, which can be prepared by reacting 5-chloro-2-methylaniline with 1-chloropropane-2-ol in the presence of a suitable base such as sodium hydroxide.

Formation of Allyloxy Intermediate: : The allyloxy moiety can be introduced by reacting allyl alcohol with an appropriate halide in the presence of a base.

Coupling Reaction: : The key coupling step involves reacting the piperazine derivative with the allyloxy intermediate under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) in an inert atmosphere.

Hydrochloride Formation: : The final step involves the treatment of the resultant compound with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by adjusting reaction parameters, using continuous flow reactors, and employing automation to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often used for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:

Oxidation: : The compound can be oxidized at the allyloxy group, forming aldehydes or acids depending on the reaction conditions.

Reduction: : Reduction can occur at the phenyl ring or piperazine moiety, often resulting in the formation of more saturated derivatives.

Substitution: : The chloro group on the phenyl ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the chlorine atom.

Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

Nucleophiles for Substitution: : Sodium methoxide (NaOMe), ammonia (NH3)

Major Products: The major products depend on the type of reaction. For example:

Oxidation: : Allyloxy group converts to allyl aldehyde or acid.

Reduction: : Phenyl ring or piperazine may form saturated derivatives.

Substitution: : The formation of different substituted phenyl derivatives.

Scientific Research Applications

1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential bioactivity, including binding to specific receptors or enzymes.

Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs.

Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. it generally involves:

Molecular Targets: : May interact with cellular receptors, enzymes, or nucleic acids.

Pathways: : Can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with compounds such as:

1-(2-Chlorophenyl)piperazine (mCPP): : Another piperazine derivative with psychoactive properties.

Allyloxybenzene: : Contains the allyloxy functional group but lacks the piperazine and chloro-phenyl components.

Uniqueness: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is unique due to the combination of its functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Chemical Structure and Properties

The molecular formula of 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is C₁₈H₂₃ClN₂O₂·HCl, with a molecular weight of approximately 350.33 g/mol. The compound features an allyloxy group and a piperazine moiety, which are known to contribute to its pharmacological effects.

Structure

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂O₂·HCl |

| Molecular Weight | 350.33 g/mol |

| Key Functional Groups | Allyloxy, Piperazine |

Pharmacological Effects

Research indicates that 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibits a range of biological activities:

- Antidepressant Activity : The compound has been linked to serotonin receptor modulation, which is crucial in the treatment of depression. Its piperazine structure is often associated with antidepressant properties due to its interaction with neurotransmitter systems.

- Anxiolytic Effects : Similar to its antidepressant activity, studies suggest that this compound may also exert anxiolytic effects, potentially making it beneficial for anxiety disorders.

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation in vitro, suggesting a potential role in cancer therapy.

The biological activity of the compound is believed to be mediated through the following mechanisms:

- Serotonin Receptor Modulation : The presence of the piperazine ring allows for interaction with serotonin receptors, which can lead to mood stabilization.

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit enzymes involved in tumor growth, although specific data on this compound's mechanism remains limited.

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Study 2: Antitumor Potential

In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation effectively at concentrations ranging from 10 µM to 50 µM. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Study 3: Anxiolytic Properties

Behavioral tests on rodents revealed that the compound reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent.

Data Table of Biological Activities

| Activity Type | Model Used | Concentration Range | Observed Effect |

|---|---|---|---|

| Antidepressant | Rodent Models | 10 - 50 mg/kg | Reduced depressive-like behavior |

| Antitumor | Cancer Cell Lines | 10 - 50 µM | Inhibition of cell proliferation |

| Anxiolytic | Elevated Plus Maze | 5 - 20 mg/kg | Decreased anxiety-like behavior |

Q & A

Q. Optimization Strategies :

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates .

- Yield Improvement : Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio for allyl bromide) to minimize side products .

How can researchers characterize the structural integrity and purity of this compound?

Basic Research Question

Answer:

Key Analytical Methods :

- NMR Spectroscopy : H and C NMR (DMSO-d) to confirm allyloxy protons (δ 5.8–5.2 ppm) and piperazine ring connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 467.43 (M+H) .

- X-ray Crystallography : For definitive stereochemical confirmation (if single crystals are obtainable) .

Q. Purity Assessment :

What experimental designs are appropriate for investigating its interaction with neurotransmitter receptors?

Advanced Research Question

Answer:

Stepwise Approach :

In Silico Docking : Use AutoDock Vina to model binding to dopamine D or serotonin 5-HT receptors, focusing on the piperazine-aryl interaction pocket .

In Vitro Binding Assays :

- Radioligand Displacement : Measure IC values using [H]spiperone for D receptors in transfected HEK293 cells .

- Functional Assays : cAMP accumulation assays to assess G-coupled receptor activity .

Controls : Include aripiprazole (D partial agonist) and ketanserin (5-HT antagonist) as reference compounds .

How can researchers resolve contradictions in reported receptor binding affinities across studies?

Advanced Research Question

Answer:

Root Causes of Discrepancies :

Q. Resolution Strategies :

- Orthogonal Validation : Cross-validate radioligand data with calcium flux assays (FLIPR) .

- Meta-Analysis : Compare structural analogs (e.g., 1-(4-benzylpiperazin-1-yl) derivatives) to identify substituent effects on binding .

What methodologies enhance aqueous solubility while preserving pharmacological activity?

Advanced Research Question

Answer:

Strategies :

Salt Modification : Test alternative counterions (e.g., citrate, mesylate) while maintaining HCl for protonated piperazine (critical for receptor binding) .

Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (<10% w/v) in in vivo studies to improve bioavailability .

Prodrug Design : Introduce phosphate esters at the hydroxyl group, cleaved enzymatically in vivo .

Q. Validation :

- Solubility Testing : Shake-flask method (pH 7.4 PBS) with UV-Vis quantification .

- Stability Assays : Monitor degradation under accelerated conditions (40°C/75% RH) .

How should researchers design toxicity profiling experiments for this compound?

Advanced Research Question

Answer:

Tiered Approach :

In Vitro Cytotoxicity : MTT assay in HepG2 cells (IC > 50 µM acceptable for early-stage candidates) .

hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk (target >30 µM IC) .

Metabolic Stability : Microsomal incubation (human liver microsomes) to estimate clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.